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molecular formula C14H15O2P B8724214 Bis(3-methylphenyl)phosphinic acid CAS No. 57906-75-9

Bis(3-methylphenyl)phosphinic acid

Cat. No. B8724214
M. Wt: 246.24 g/mol
InChI Key: DMYUIWLPXRKHAY-UHFFFAOYSA-N
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Patent
US05012002

Procedure details

That is, m-bromotoluene (II) is reacted with metallic magnesium to prepare a Grignard reagent (III) which is then condensed with N,N-diethylamidochlorophosphate (IV) obtained by the process described in G. M. Kosolapoff et al., J. Am. Chem. Soc., Vol. 71, pp. 369-370 (1949), followed by hydrolysis with hydrochloric acid to obtain di-(m-tolyl)phosphinic acid (V). The compound (V) is reacted with thionyl chloride. After removing excess thionyl chloride, the reaction mixture is recrystallized from a mixed solution of benzene and hexane to obtain di-(m-tolyl)phosphonyl chloride (VI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,N-diethylamidochlorophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].C(N(CC)[P:13](Cl)([O-:15])=[O:14])C.Cl>>[C:4]1([CH3:8])[CH:5]=[CH:6][CH:7]=[C:2]([P:13]([C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)(=[O:14])[OH:15])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N,N-diethylamidochlorophosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(P(=O)([O-])Cl)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the process

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)P(O)(=O)C=1C=C(C=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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